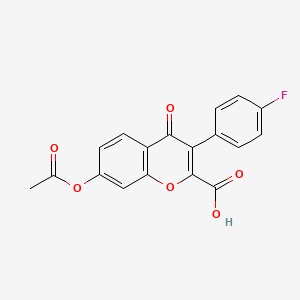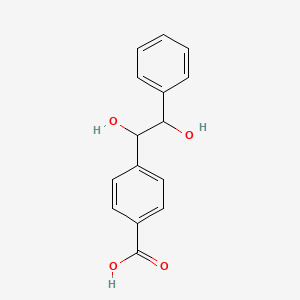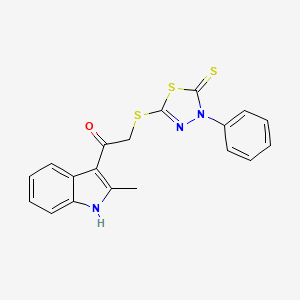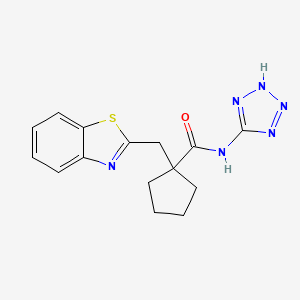
7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenylacetic acid and 2-hydroxybenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 4-fluorophenylacetic acid and 2-hydroxybenzaldehyde in the presence of a base, such as pyridine, to form the intermediate 3-(4-fluorophenyl)-2H-chromen-2-one.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetoxy group at the 7-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.
化学反应分析
Types of Reactions
7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to remove the acetoxy group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or deacetylated derivatives.
科学研究应用
7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions such as cancer, inflammation, and neurodegenerative diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various receptors and proteins, influencing cellular processes such as signal transduction, gene expression, and apoptosis.
相似化合物的比较
Similar Compounds
7-acetoxy-3-(4-methoxyphenyl)chromen-2-one: Similar in structure but with a methoxy group instead of a fluorophenyl group.
3-(4-fluorophenyl)-2,2,4-trimethyl-2H-chromen-7-yl acetate: Another fluorophenyl derivative with different substituents on the chromene ring.
6-arylfuro[3,2-g]chromen-7-ones: Structural analogs with a furan ring fused to the chromene core.
Uniqueness
7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid is unique due to the presence of the acetoxy and fluorophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C18H11FO6 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC 名称 |
7-acetyloxy-3-(4-fluorophenyl)-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C18H11FO6/c1-9(20)24-12-6-7-13-14(8-12)25-17(18(22)23)15(16(13)21)10-2-4-11(19)5-3-10/h2-8H,1H3,(H,22,23) |
InChI 键 |
JXCJQLPSLWFBFQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(=O)O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161920.png)
![N-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12161939.png)
![(2E)-6-benzyl-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12161950.png)


![3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12161976.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B12162006.png)

![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162015.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B12162025.png)

